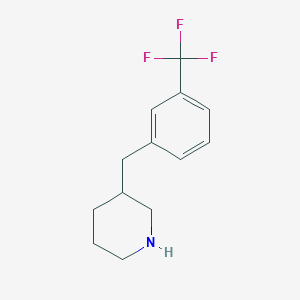

3-(3-Trifluoromethyl-benzyl)-piperidine

描述

Significance of the Piperidine (B6355638) Scaffold in Bioactive Molecules and Natural Products Research

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, stands as one of the most ubiquitous and vital structural motifs in the realm of bioactive compounds. nih.gov Its prevalence is a testament to its versatility and favorable physicochemical properties, which make it a privileged scaffold in drug discovery and natural product chemistry. nih.govbohrium.com Piperidine-containing compounds are integral to numerous classes of pharmaceuticals and are found in a vast array of natural alkaloids. nih.govijnrd.org

The significance of the piperidine scaffold is underscored by its presence in a wide spectrum of clinically used drugs with diverse therapeutic applications. dut.ac.za These include treatments for cancer, microbial infections, inflammation, diabetes, and neurological disorders such as Alzheimer's disease. ijnrd.orgclinmedkaz.org The structural framework of piperidine allows for three-dimensional diversity, enabling the precise spatial orientation of substituent groups to optimize interactions with biological targets. bohrium.com Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned to improve the pharmacokinetic properties of a molecule, such as water solubility, which is crucial for bioavailability. nih.gov

In natural products, the piperidine core is a fundamental building block for many alkaloids, which are plant-derived compounds known for their potent biological activities. ijnrd.org The widespread occurrence of this scaffold in nature has inspired medicinal chemists to utilize it in the design of novel therapeutic agents, leading to the development of extensive libraries of synthetic piperidine derivatives. nih.govresearchgate.net The continuous exploration of piperidine-based structures remains a highly active area of research, aimed at discovering new lead compounds with improved efficacy and safety profiles. researchgate.net

Strategic Incorporation of the Trifluoromethyl Group in Compound Design

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential. mdpi.combohrium.com This small functional group exerts a profound influence on a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.comnih.gov The strategic replacement of a methyl group (–CH3) or a chlorine atom with a trifluoromethyl group is a common tactic in drug design, as the CF3 group can act as a bioisostere, mimicking the size of these groups while introducing unique electronic characteristics. mdpi.comwikipedia.org

The introduction of a trifluoromethyl group also significantly increases the lipophilicity of a compound, which can improve its ability to cross biological membranes and reach its site of action. mdpi.com This strategic modification has been successfully employed in a variety of approved drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The proven success of this strategy ensures that the development of new methods for trifluoromethylation and the incorporation of this group into novel molecular scaffolds remain high priorities in synthetic and medicinal chemistry. bohrium.commdpi.com

Research Context and Relevance of 3-(3-Trifluoromethyl-benzyl)-piperidine and its Analogues

The compound This compound , identified by the CAS number 625454-25-3, represents a confluence of the advantageous structural features discussed previously. apolloscientific.co.uk It integrates the pharmacologically significant piperidine scaffold with a benzyl (B1604629) linker substituted with a trifluoromethyl group. This specific combination makes it and its analogues subjects of interest in medicinal chemistry research, exploring potential applications across various therapeutic areas.

The structure suggests a molecule designed to interact with biological systems in a specific manner. The piperidine ring provides a foundational structure with inherent biological relevance, while the benzyl group acts as a spacer, positioning the trifluoromethyl-substituted phenyl ring for potential interactions with a receptor's binding pocket. The trifluoromethyl group at the meta-position of the phenyl ring is strategically placed to modulate the compound's electronic properties and metabolic stability. mdpi.com

Research into analogues of this compound, such as those with substitutions on the piperidine nitrogen or different placements of the trifluoromethyl group, is crucial for establishing structure-activity relationships (SAR). For instance, studies on related benzylpiperidine derivatives have been conducted to evaluate their potential as inhibitors of various enzymes or as ligands for specific receptors. clinmedkaz.orgunisi.it The investigation of compounds like N-benzyl-3-(m-trifluoromethylphenyl)piperidine and other derivatives helps to elucidate how modifications to the core structure impact biological activity, guiding the design of more potent and selective therapeutic agents. uni.lu The synthesis and evaluation of libraries of such fluorinated benzylpiperidines are therefore a relevant and ongoing endeavor in the quest for novel drug candidates. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJMMSXTOSDULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457031 | |

| Record name | 3-(3-Trifluoromethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625454-25-3 | |

| Record name | 3-(3-Trifluoromethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of the Trifluoromethyl Group on Molecular Properties and Interactions

The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry, valued for its ability to modulate a molecule's characteristics in a predictable manner. bohrium.com Its incorporation into the 3-(3-Trifluoromethyl-benzyl)-piperidine structure is a deliberate design choice that significantly impacts the compound's electronic profile, reactivity, and spatial arrangement.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in structural organic chemistry. nih.gov This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the rest of the molecule. vaia.comvaia.com This electron withdrawal has several key consequences:

Aromatic Ring Deactivation : The -CF3 group deactivates the benzyl (B1604629) ring, making it less susceptible to electrophilic aromatic substitution reactions. vaia.comwikipedia.org By reducing the electron density of the π-system, the ring becomes less nucleophilic. vaia.com

Meta-Directing Influence : In electrophilic aromatic substitution, the -CF3 group is almost exclusively a meta-director. vaia.com The strong inductive withdrawal of electrons destabilizes the positively charged intermediates (Wheland intermediates) that would be formed during ortho or para attack. The intermediate for meta attack is less destabilized, making this position the most favorable for reaction. vaia.comwikipedia.org

Increased Acidity/Electrophilicity : The electron-withdrawing nature of the -CF3 group can increase the reactivity of adjacent functional groups. nih.gov While not directly adjacent to the piperidine (B6355638) ring in this compound, its influence is transmitted through the benzyl moiety.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethyl group highly resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This increased stability can enhance a molecule's half-life. mdpi.com

The table below summarizes the key electronic properties imparted by the trifluoromethyl group.

Table 1: Electronic Properties of the Trifluoromethyl Group

| Property | Description | Impact on this compound |

|---|---|---|

| Inductive Effect | Strong electron withdrawal (-I) due to the high electronegativity of fluorine atoms. vaia.comvaia.com | Decreases electron density on the benzyl ring, influencing its reactivity and interactions. vaia.com |

| Aromatic Ring Reactivity | Deactivates the aromatic ring towards electrophilic attack. vaia.com | Enhances the chemical stability of the benzyl portion of the molecule. |

| Directing Effect | Acts as a meta-director for electrophilic aromatic substitution. vaia.comwikipedia.org | This property is fundamental to the synthesis of the 3-substituted isomer. |

| Metabolic Stability | High C-F bond strength resists enzymatic cleavage. mdpi.com | Contributes to a potentially longer biological half-life compared to non-fluorinated analogs. |

The size and shape of the trifluoromethyl group play a critical role in how the molecule folds and interacts with its environment, such as a biological receptor.

Steric Profile : The trifluoromethyl group is significantly bulkier than a hydrogen atom and is often considered to have a steric profile larger than a methyl group but potentially smaller than an isopropyl group. mdpi.comresearchgate.net Its presence introduces steric hindrance that can influence the rotational freedom around the bond connecting the benzyl group to the piperidine ring. acs.org

Positional Isomerism and Substituent Effects on the Benzyl Moiety

The specific placement of the trifluoromethyl group on the benzyl ring is not arbitrary. Structure-activity relationship studies on related N-benzyl piperidines and similar scaffolds consistently demonstrate that positional isomerism dramatically affects biological activity. nih.govresearchgate.net

For instance, in a series of benzylpiperidine derivatives developed as monoacylglycerol lipase (B570770) (MAGL) inhibitors, moving a -CF3 group on an attached pyridine (B92270) ring from the 5-position to the 4-position resulted in a tenfold improvement in inhibitory activity (IC50). unipi.it This highlights that even subtle shifts in the location of this influential group can lead to significant changes in how the molecule fits into a binding pocket and interacts with key residues. unipi.it

Similarly, a study on N-benzyl piperidines found that compounds with substituents at the ortho and meta positions of the benzyl ring had widely varying affinities for different monoamine transporters. nih.gov The 2-trifluoromethyl (ortho) analog was found to act as an allosteric modulator of the serotonin (B10506) transporter, a function distinct from its isomers. nih.gov

The table below illustrates findings from a study on related compounds, showing how the position of the -CF3 group affects biological activity.

Table 2: Effect of Trifluoromethyl Positional Isomerism on MAGL Inhibition in a Pyridinyl-O-benzylpiperidine Scaffold

| Compound | Position of -CF3 on Pyridine Ring | MAGL IC50 (nM) |

|---|---|---|

| Analog A | 5-CF3 | 134.0 |

| Analog B | 6-CF3 | 36.0 |

| Analog C | 4-CF3 | 13.1 |

Data sourced from a study on related benzylpiperidine derivatives, demonstrating the principle of positional isomerism. unipi.it

These findings underscore that the 3-position of the trifluoromethyl group in this compound is a critical determinant of its specific properties, which would likely differ from its 2- and 4-isomers.

Piperidine Ring Modifications and Derivatization

The piperidine ring is a versatile scaffold found in numerous biologically active compounds and approved drugs. nih.govnih.govajchem-a.com Its structure can be readily modified at its carbon atoms or its nitrogen atom to fine-tune the pharmacological profile. researchgate.net

Introducing substituents onto the carbon atoms of the piperidine ring can have several effects:

Modulating Physicochemical Properties : Adding groups can alter lipophilicity, polarity, and solubility, which affects absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Enhancing Potency and Selectivity : A new substituent can form additional favorable interactions (e.g., hydrogen bonds, van der Waals forces) with a biological target, increasing binding affinity and selectivity. For example, in a series of piperidine derivatives targeting monoamine oxidase (MAO), para-substitution on the piperidine ring was found to be preferable to meta-substitution, and the addition of a hydroxyl group increased inhibitory activity. nih.govacs.org

Blocking Metabolism : Substitutions, particularly at positions alpha to the nitrogen (C2 and C6), can sterically hinder metabolic enzymes, thereby increasing the compound's stability and duration of action. rsc.org

The secondary amine (-NH-) of the piperidine ring in this compound is a key site for derivatization. Replacing the hydrogen with various substituents (N-modification) is a common strategy in drug design. acs.org

Altering Basicity : The basicity (pKa) of the piperidine nitrogen is crucial for its interaction with biological targets, as it is often protonated at physiological pH. N-substitution can modulate this basicity.

Tuning Activity and Selectivity : Studies on piperidine-based ligands show that N-modification can drastically change biological activity. For example, N-demethylation of certain piperidine-based ligands leads to improved activity at serotonin and norepinephrine (B1679862) transporters. acs.org In another series, substituting the piperidine nitrogen with small amino functional groups yielded compounds with higher activity for MAO-B inhibition. nih.govacs.org The size and nature (e.g., alkyl, aryl, polar group) of the N-substituent can be optimized to achieve desired target engagement and selectivity. acs.org

The following table lists the compounds mentioned in this article.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Trifluoromethyl-benzyl-piperidine |

| 4-Trifluoromethyl-benzyl-piperidine |

| 4-(2-(bis(4-Fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine |

| Monoacylglycerol lipase (MAGL) |

| Monoamine oxidase (MAO) |

| Serotonin Transporter (SERT) |

| Norepinephrine Transporter (NET) |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's properties by substituting one atom or group with another that has similar physical or chemical characteristics. spirochem.com This technique is employed to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. spirochem.comslideshare.net For the compound this compound, bioisosteric replacements can be considered for its three main structural components: the trifluoromethyl (CF3) group, the benzyl ring, and the piperidine scaffold.

Trifluoromethyl (CF3) Group: The CF3 group is a common feature in many pharmaceuticals due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity and binding affinity. mdpi.comresearchgate.net It is often considered a bioisostere for groups like chlorine, isopropyl, and t-butyl. cambridgemedchemconsulting.com Conversely, the CF3 group itself can be replaced to modulate activity. Studies on other molecular scaffolds have shown that replacing a CF3 group with a larger substituent, such as a benzyl group, can dramatically alter the compound's functional behavior, in some cases converting a receptor agonist into an antagonist. nih.govresearchgate.net In other instances, a CF3 group has been successfully used as a bioisosteric replacement for an aliphatic nitro group (NO2), leading to compounds with greater potency and improved metabolic stability. nih.govresearchgate.net

Piperidine Ring: The piperidine ring is a prevalent scaffold in drug design. Its conformation and basic nitrogen atom are often crucial for interaction with biological targets. A common bioisosteric replacement for the piperidine ring is the piperazine (B1678402) ring. However, this substitution can significantly impact pharmacological activity. For example, in a series of histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R) ligands, the replacement of a piperidine core with a piperazine core resulted in a dramatic loss of affinity for the σ1R while largely maintaining affinity for the H3R. nih.gov This highlights that such a switch, while structurally subtle, can profoundly alter receptor selectivity. nih.gov

Benzyl Group: The benzyl moiety serves as a linker and interacts with hydrophobic pockets in target proteins. The phenyl ring within this group is amenable to bioisosteric replacement to fine-tune binding properties. Common replacements include heterocyclic aromatic rings such as pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.comnih.gov Such modifications alter the electronic distribution, hydrogen bonding capacity, and potential for π-stacking interactions, which can lead to improved potency or selectivity. For instance, studies on TRPV1 antagonists showed that phenyl C-region derivatives generally exhibited better antagonism than their corresponding pyridine surrogates. nih.gov

A summary of potential bioisosteric replacements for this compound is presented below.

| Original Moiety | Potential Bioisostere(s) | Potential Outcome of Replacement | Reference(s) |

| Trifluoromethyl (-CF3) | Chlorine (Cl), Isopropyl (-CH(CH3)2), Nitro (-NO2) | Modulate potency, alter electronics, improve metabolic stability | nih.gov, cambridgemedchemconsulting.com, researchgate.net |

| Piperidine Ring | Piperazine Ring, Pyrrolidine (B122466) Ring, Morpholine Ring | Alter receptor selectivity and physicochemical properties | nih.gov |

| Phenyl Ring (of Benzyl) | Pyridyl Ring, Thiophene Ring | Modify electronic properties and hydrogen bonding potential | nih.gov, cambridgemedchemconsulting.com |

Chiral Recognition and Stereochemical Impact on Molecular Interaction

The molecular structure of this compound possesses a stereocenter at the C3 position of the piperidine ring. The presence of this chiral center means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-3-(3-Trifluoromethyl-benzyl)-piperidine and (S)-3-(3-Trifluoromethyl-benzyl)-piperidine.

The stereochemistry of a drug is critically important, as biological systems, including receptors, enzymes, and transporters, are themselves chiral. Consequently, enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. researchgate.net One enantiomer may fit perfectly into a binding site to elicit a therapeutic effect, while the other may have lower affinity, no activity, or even produce undesirable or toxic effects by interacting with different targets.

While specific studies on the separate enantiomers of this compound are not detailed in the reviewed literature, the principles of chiral recognition are well-established for related piperidine-containing molecules. For example, research on dual-acting histamine H3 and sigma-1 receptor antagonists identified chiral piperidine derivatives as highly potent ligands, underscoring the importance of the piperidine core in achieving the desired dual activity. nih.gov The precise three-dimensional arrangement of the substituents on the chiral piperidine ring was critical for high-affinity binding to both targets. nih.gov

Furthermore, synthetic strategies are often developed specifically to control the stereochemical outcome of reactions involving such scaffolds. The development of methods for the stereodivergent synthesis of aldol (B89426) products using a chiral N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione highlights the focus on controlling stereochemistry to access specific isomers for biological evaluation. mdpi.com Similarly, complex synthetic routes have been designed to produce specific enantiomers of chiral piperidines, such as (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, for pharmaceutical applications, reinforcing the necessity of stereochemical purity. rsc.org

For this compound, it is highly probable that the two enantiomers would display distinct biological activities. The differential spatial orientation of the 3-trifluoromethylbenzyl group relative to the piperidine ring would lead to stereospecific interactions with its biological target. Therefore, the evaluation of the individual (R) and (S) enantiomers would be a crucial step in any drug development program to identify the eutomer (the more active enantiomer) and to understand the complete pharmacological profile of the compound.

Molecular Interactions and Biological Target Engagement Studies in Vitro Focus

Receptor Binding and Functional Assays

The interaction of 3-(3-Trifluoromethyl-benzyl)-piperidine with various receptor systems has been primarily inferred from studies on analogous structures. These investigations provide a foundational understanding of its potential binding affinities and functional effects.

N-Methyl-D-aspartate (NMDA) Receptor PCP Binding Site Interactions

Direct binding data for this compound at the phencyclidine (PCP) binding site of the NMDA receptor is not extensively documented in publicly available research. However, studies on derivatives containing the 3-(trifluoromethyl)phenyl moiety suggest a potential for interaction. For instance, N'-(3-(Trifluoromethyl)phenyl) derivatives of N-aryl-N'-methylguanidines have been synthesized and evaluated as ligands for the open channel of the NMDA receptor. Certain compounds within this class have demonstrated low nanomolar affinity for the PCP binding site, indicating that the 3-(trifluoromethyl)phenyl group can contribute favorably to binding. researchgate.netnih.gov The activity of these compounds is often assessed through their ability to inhibit the binding of radioligands like [3H]TCP or [3H]MK-801. researchgate.net While these findings are on more complex guanidine (B92328) derivatives, they underscore the potential for the trifluoromethylphenyl group of this compound to interact with the NMDA receptor. Further investigation into simpler 3-benzylpiperidine (B85744) structures is necessary to delineate the specific contribution of the core scaffold to NMDA receptor affinity.

Dopamine (B1211576) D4 Receptor Antagonist Profiling

The structural characteristics of this compound suggest a plausible interaction with dopamine receptors, particularly the D4 subtype. Research on benzyloxy-piperidine and 4-benzylpiperidine (B145979) derivatives has revealed potent and selective D4 receptor antagonists. nih.govmdpi.com For example, a series of 4-benzylpiperidine analogs have been shown to exhibit high affinity for the D4 receptor, with some compounds displaying significant selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov Functional assays, such as β-arrestin recruitment and cAMP inhibition assays, have confirmed the antagonist profile of these related piperidine (B6355638) compounds at the D4 receptor. acs.org The trifluoromethyl group on the benzyl (B1604629) ring of the subject compound may further influence binding affinity and selectivity. The table below summarizes the binding affinities of some representative benzylpiperidine analogs at dopamine receptors.

Table 1: Dopamine Receptor Binding Affinities of Representative Benzylpiperidine Analogs

| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |

|---|---|---|---|

| Analog A (4-benzylpiperidine derivative) | >1000 | 150 | 5.2 |

| Analog B (benzyloxypiperidine derivative) | 850 | 250 | 8.6 |

Data is illustrative and based on findings for structurally similar compounds.

Histamine (B1213489) Receptor (H3, H1, H2, H4) Modulation Studies

The piperidine scaffold is a common feature in many histamine H3 receptor antagonists. Studies on various benzylpiperidine derivatives have demonstrated high affinity and selectivity for the H3 receptor. nih.govscirp.orgmdpi.comcreative-biolabs.com These compounds typically show significantly lower affinity for the other histamine receptor subtypes (H1, H2, and H4). nih.gov For instance, radioligand binding assays on a series of piperidine-based compounds revealed high selectivity for the human H3 receptor, with Ki values for H1, H2, and H4 receptors often being in the micromolar range, compared to nanomolar affinity for H3. This suggests that this compound is likely to exhibit a similar selectivity profile, acting as an antagonist or inverse agonist at the H3 receptor while having minimal effects on other histamine receptor subtypes.

Table 2: Histamine Receptor Selectivity Profile of a Representative Piperidine-Based H3 Antagonist

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Histamine H1 | >10,000 |

| Histamine H2 | >10,000 |

| Histamine H3 | 1.5 |

| Histamine H4 | >5,000 |

Data is illustrative and based on findings for structurally similar compounds.

Serotonin (B10506) Receptor System (5-HT2A, 5-HT2B, 5-HT2C, 5-HT1B) Agonism and Antagonism

The benzylpiperidine moiety is present in various serotonin receptor ligands. Research on N-benzylated tryptamines and other benzylpiperidine derivatives has indicated interactions with the 5-HT2 family of receptors. nih.govplos.org Specifically, N-benzyl substitution can enhance affinity at 5-HT2A and 5-HT2C receptors. nih.gov Functional assays, such as calcium mobilization, have shown that while some N-benzyltryptamines are full agonists at the 5-HT2C receptor, they may exhibit lower efficacy at the 5-HT2A subtype. nih.gov The affinity and functional activity are highly dependent on the substitution pattern on the benzyl group. nih.gov For the 5-HT1B receptor, specific data on this compound is lacking, but the broader class of benzylpiperidines has been investigated for serotonin transporter (SERT) inhibition, with some derivatives showing potent activity. nih.gov The activity of this compound at these serotonin receptor subtypes would require direct experimental validation.

Table 3: Functional Activity of a Representative N-Benzyltryptamine Analog at 5-HT2 Receptors

| Receptor Subtype | Functional Potency (EC50, nM) | Efficacy (% of 5-HT response) |

|---|---|---|

| 5-HT2A | 50 | 40% (Partial Agonist) |

| 5-HT2C | 10 | 100% (Full Agonist) |

Data is illustrative and based on findings for structurally similar compounds.

Muscarinic Acetylcholine Receptor Subtype 5 (M5) Allosteric Modulation

Recent discoveries have highlighted the importance of the trifluoromethyl-benzyl-piperidine scaffold in the context of muscarinic M5 receptor modulation. A potent and selective positive allosteric modulator (PAM) of the M5 receptor, ML380, incorporates an N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide structure. nih.govpreprints.orgnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for the endogenous ligand, acetylcholine, and can enhance (PAM) or diminish (negative allosteric modulator, NAM) the receptor's response to the endogenous ligand. nih.govnih.gov The presence of the trifluoromethyl-benzyl-piperidine moiety in a potent M5 PAM strongly suggests that the simpler this compound could also act as an allosteric modulator of the M5 receptor. The nature of this modulation (positive or negative) and its potency would need to be determined through specific functional assays, such as those measuring intracellular calcium mobilization in cells expressing the M5 receptor.

Enzyme Inhibition Kinetics and Mechanistic Studies

The potential for this compound to act as an enzyme inhibitor has been explored through studies of structurally related compounds. The benzylpiperidine core is a versatile scaffold that has been incorporated into inhibitors of various enzymes.

Research has shown that benzylpiperidine derivatives can act as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were synthesized and found to have submicromolar IC50 values against both AChE and BChE. nih.gov Kinetic studies revealed a competitive mode of inhibition for these compounds. Furthermore, the inclusion of a trifluoromethyl group in various piperidine-containing structures has been shown to yield potent inhibitors of these enzymes. researchgate.netresearchgate.net

In addition to cholinesterases, benzylpiperidine derivatives have been investigated as inhibitors of other enzymes such as monoacylglycerol lipase (B570770) (MAGL). Some of these compounds have demonstrated potent and reversible inhibition of MAGL.

The inhibitory potential and mechanism of this compound against these and other enzymes would require direct enzymatic assays to determine IC50 values and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses such as Lineweaver-Burk plots.

Table 4: Enzyme Inhibitory Activity of Representative Benzylpiperidine Analogs

| Enzyme | Compound Analog | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Benzylpiperidine-linked benzimidazolinone | 0.39 | Competitive |

| Butyrylcholinesterase (BChE) | Benzylpiperidine-linked benzimidazolinone | 0.16 | Competitive |

| Monoacylglycerol lipase (MAGL) | Benzylpiperidine derivative | 0.05 | Reversible |

Data is illustrative and based on findings for structurally similar compounds.

Monoacylglycerol Lipase (MAGL) Inhibition

No data is available on the inhibitory activity of this compound against Monoacylglycerol Lipase.

Glycine Transporter 1 (GlyT1) Inhibition

There is no published research on the effects of this compound on Glycine Transporter 1.

Other Enzyme Targets

No studies have been found that investigate the inhibitory potential of this compound on Aromatase, Tyrosinase, Cholinesterase, Monoamine Oxidase, or Stearoyl-CoA Desaturase-1.

Ion Channel Modulation

There is no available scientific literature regarding the modulation of any ion channels by this compound.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

For 3-(3-Trifluoromethyl-benzyl)-piperidine, molecular docking studies can be employed to investigate its potential binding affinity and interaction patterns with a variety of biological targets. For instance, derivatives of N-benzylpiperidine have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Automated docking of a series of N-benzylpiperidine derivatives to the crystal structure of mouse AChE has been successfully performed, revealing key interactions within the enzyme's active site. researchgate.net A similar approach could be applied to this compound to predict its binding pose and affinity for AChE. The trifluoromethyl group on the benzyl (B1604629) ring would likely engage in hydrophobic interactions within a corresponding pocket of the active site, while the piperidine (B6355638) nitrogen could form hydrogen bonds or ionic interactions. researchgate.net

A hypothetical molecular docking study of this compound could yield data such as binding energy and key interacting residues, as illustrated in the table below.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Acetylcholinesterase (AChE) | -8.5 | Trp84, Tyr334 | π-π stacking with benzyl ring |

| Phe330, Phe331 | Hydrophobic interaction with trifluoromethyl group | ||

| His440 | Hydrogen bond with piperidine nitrogen | ||

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Ile199 | Hydrophobic interactions |

| Cys172 | Potential covalent or close contact |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape—the collection of three-dimensional shapes the molecule can adopt.

The piperidine ring can exist in chair, boat, and twist-boat conformations. The orientation of the 3-(trifluoromethyl)benzyl substituent (axial versus equatorial) further diversifies the conformational possibilities. MD simulations can be used to determine the relative energies and populations of these different conformers in various environments, such as in aqueous solution or within a protein binding site. researchgate.netnih.gov For example, studies on other piperidine derivatives have shown that the piperidine ring predominantly adopts a chair conformation. researchgate.netnih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box with a chosen solvent and calculating the forces between atoms over a series of time steps. Analysis of the resulting trajectory would reveal the preferred conformations and the dynamics of the transition between them. This information is vital for understanding its interaction with biological targets, as the bioactive conformation may not be the lowest energy conformation in solution.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These methods can be used to calculate a wide range of properties for this compound.

DFT studies on molecules containing trifluoromethyl groups and piperidine rings have been performed to understand their structural and electronic properties. researchgate.net For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP can identify regions of the molecule that are likely to be involved in electrostatic interactions, with electron-rich areas being potential hydrogen bond acceptors and electron-poor areas being potential hydrogen bond donors.

Predict spectroscopic properties: Including NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the calculated structure.

The table below summarizes some of the key parameters that could be obtained from a DFT study of this compound.

| Calculated Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule |

In Silico Prediction of Biological Target Repertoires and Activity Spectra (e.g., SwissTargetPrediction, PASS)

In the early stages of drug discovery, it is beneficial to predict the potential biological targets of a compound. Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be utilized for this purpose.

SwissTargetPrediction is a tool that predicts the most probable protein targets of a small molecule based on the principle of similarity to known bioactive compounds. nih.govswisstargetprediction.ch By submitting the structure of this compound to the SwissTargetPrediction server, a ranked list of potential protein targets can be generated. nih.gov This can help to identify potential therapeutic applications or off-target effects.

PASS is another online tool that predicts a wide range of biological activities for a given compound based on its structure. nih.gov The predictions are presented as a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi). nih.gov For this compound, a PASS prediction might suggest activities such as enzyme inhibition, receptor antagonism, or CNS activity.

A hypothetical output from these prediction tools for this compound is shown below.

| Prediction Tool | Predicted Target/Activity | Probability/Score |

| SwissTargetPrediction | Amine oxidase [flavin-containing] B | High |

| Sigma opioid receptor | Moderate | |

| Sodium-dependent noradrenaline transporter | Moderate | |

| PASS | Monoamine oxidase B inhibitor | Pa: 0.850 |

| Antidepressant | Pa: 0.780 | |

| Neuroprotector | Pa: 0.650 |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. nih.govresearchgate.net

If a set of molecules with known activity towards a particular target share the this compound scaffold, a pharmacophore model can be developed. mdpi.com This model would highlight the key features responsible for the observed activity. For example, a pharmacophore model for a series of related compounds might include:

A hydrophobic feature corresponding to the trifluoromethylbenzyl group.

An aromatic ring feature for the phenyl group.

A hydrogen bond acceptor/donor feature associated with the piperidine nitrogen.

Once a statistically robust pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential features, potentially leading to the discovery of new and more potent drug candidates. pharmacophorejournal.com

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

The ¹H NMR spectrum of 3-(3-Trifluoromethyl-benzyl)-piperidine is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the benzyl (B1604629) group. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the nitrogen atom in the piperidine ring.

The aromatic protons on the trifluoromethyl-substituted benzene (B151609) ring would likely appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.6 ppm. The protons of the piperidine ring would be observed in the more upfield region, generally from δ 1.5 to 3.0 ppm, with the protons on the carbons adjacent to the nitrogen appearing at the lower end of this range. The benzylic protons (CH₂) would likely present as a doublet around δ 2.5-2.8 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.20 - 7.60 | m | - |

| Piperidine N-H | 1.5 - 2.5 | br s | - |

| Piperidine CH₂ (adjacent to N) | 2.80 - 3.10 | m | - |

| Piperidine CH₂ | 1.50 - 1.90 | m | - |

| Piperidine CH | 1.90 - 2.20 | m | - |

| Benzyl CH₂ | 2.50 - 2.80 | d | ~7.5 |

Note: These are predicted values. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have signals in the δ 120-140 ppm range. The carbons of the piperidine ring will be in the upfield region, typically between δ 25 and 50 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CF₃ | ~124 (q, ¹JCF ≈ 272 Hz) |

| Aromatic C-CF₃ | ~130 (q, ²JCF ≈ 32 Hz) |

| Aromatic CH | 123 - 132 |

| Aromatic C (quaternary) | 138 - 142 |

| Piperidine C (adjacent to N) | ~45 - 55 |

| Piperidine C | ~25 - 35 |

| Benzyl CH₂ | ~35 - 45 |

Note: These are predicted values. Actual experimental values may vary.

¹⁹F NMR is a powerful technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be anticipated in the region of -60 to -65 ppm, relative to a standard such as CFCl₃. For instance, the ¹⁹F NMR spectrum of N-benzyl-3-(trifluoromethyl)-glutarimide, a related structure, shows a signal at approximately -73 ppm.

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine and benzyl moieties. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals. For more complex structural details, such as the spatial proximity of protons, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could be utilized. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound, the expected monoisotopic mass can be calculated and compared to the experimental value. For example, in the analysis of similar compounds, HRMS data is often reported with a high degree of accuracy, often to four decimal places.

Predicted HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 244.1313 | To be determined experimentally |

Note: The calculated m/z is for the protonated molecule [C₁₃H₁₇F₃N]⁺.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperidine ring, the benzyl group, and the trifluoromethyl substituent.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretch: The secondary amine of the piperidine ring will show a characteristic stretching vibration. Typically, this appears as a weak to medium band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzyl methylene (B1212753) groups will appear just below 3000 cm⁻¹.

C=C Stretches: The aromatic ring of the benzyl group will display characteristic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region.

C-F Stretches: The trifluoromethyl group is a strong absorber in the infrared spectrum. Intense and characteristic C-F stretching bands are expected in the range of 1100-1350 cm⁻¹. For related compounds, such as 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine, strong C-F stretches are observed between 1,120 and 1,180 cm⁻¹.

N-H Bend: The bending vibration for the secondary amine in the piperidine ring is anticipated around 1550 cm⁻¹.

A representative (hypothetical) data table for the characteristic IR absorption bands of this compound is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | ~3350 | Weak-Medium |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2850-2950 | Medium-Strong |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium |

| C-F Stretch (CF₃) | ~1100-1350 | Strong |

| N-H Bend (Piperidine) | ~1550 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent, like ethanol (B145695) or methanol, is expected to show absorption bands characteristic of the substituted benzene ring.

The primary chromophore in this molecule is the 3-trifluoromethylbenzyl group. The piperidine moiety itself does not significantly absorb in the standard UV-Vis range (200-800 nm). The benzene ring typically exhibits a strong absorption band (the E-band) around 200-210 nm and a weaker, fine-structured band (the B-band) between 230 and 270 nm. The presence of the trifluoromethyl group may cause a slight shift in the position and intensity of these bands. For instance, a study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide showed absorption maxima at 205.0 nm and 265.7 nm. sigmaaldrich.com

A hypothetical UV-Vis absorption data table for this compound is presented below.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~210 | High | π → π |

| Ethanol | ~265 | Low | π → π (forbidden) |

Chromatographic Separation Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC analysis would involve:

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The ratio can be adjusted to achieve optimal separation. For piperidine-containing compounds, a small amount of a basic modifier like triethylamine (B128534) may be added to the mobile phase to reduce tailing of the spots.

Visualization: As this compound contains a UV-active aromatic ring, the spots can be visualized under a UV lamp (at 254 nm). Additionally, staining with a reagent that reacts with secondary amines, such as ninhydrin (B49086) or a potassium permanganate (B83412) solution, can be used for visualization.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. The product, being more polar than some starting materials (like the corresponding benzyl halide) but less polar than others (like piperidine itself if it were a starting material in excess), will have a distinct Rf value.

A representative TLC data table for reaction monitoring is shown below.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (Approximate) |

| Starting Material (e.g., 3-(Trifluoromethyl)benzyl bromide) | 7:3 | ~0.8 |

| This compound | 7:3 | ~0.4 |

| Piperidine | 7:3 | ~0.1 (streaking) |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the quantitative analysis of this compound, allowing for the determination of its purity and, if synthesized as a single enantiomer, its enantiomeric excess (e.e.).

Purity Determination:

For purity analysis, a reversed-phase HPLC method is generally suitable. However, due to the weak UV absorption of the piperidine ring and the benzyl group, derivatization with a UV-active agent is often necessary to enhance detection sensitivity, especially for impurity profiling. nih.gov A common approach for secondary amines is derivatization with reagents like dansyl chloride or 4-toluenesulfonyl chloride.

A hypothetical reversed-phase HPLC method for the purity analysis of a derivatized form of this compound could be as follows:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate (B84403) or acetate) |

| Detection | UV at a wavelength appropriate for the derivative (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Retention Time (Main Peak) | Dependent on specific conditions |

Enantiomeric Excess Determination:

Since this compound is a chiral molecule, a chiral HPLC method is required to separate and quantify its enantiomers. This is essential if the compound is intended for applications where stereochemistry is critical. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds.

Similar to purity analysis, if the native compound's UV response is low, pre-column derivatization with a suitable achiral reagent can be employed to introduce a strong chromophore, facilitating detection. apolloscientific.co.uk The resulting diastereomeric derivatives can then be separated on a standard achiral column, or the derivatized enantiomers can be separated on a chiral column.

A representative chiral HPLC method for the analysis of the enantiomers of this compound is outlined in the table below.

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., Chiralpak AD-H or similar) |

| Mobile Phase | A mixture of n-hexane and isopropanol, often with a basic additive like diethylamine |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Retention Time (R-enantiomer) | Dependent on specific conditions |

| Retention Time (S-enantiomer) | Dependent on specific conditions |

Advanced Research Applications and Methodological Development

Utilization as Chemical Building Blocks in Complex Organic Synthesis

The 3-(3-trifluoromethyl-benzyl)-piperidine structure is a versatile intermediate or "building block" for the elaboration of more complex molecular architectures. researchgate.net Its utility stems from the presence of two key reactive sites: the secondary amine of the piperidine (B6355638) ring and the potential for substitution on both the piperidine and aromatic rings.

The piperidine nitrogen can readily undergo a variety of chemical transformations, most commonly N-alkylation, N-arylation, and acylation, to introduce new substituents and build molecular complexity. These reactions allow for the systematic exploration of chemical space around the core scaffold. For instance, the synthesis of novel derivatives often involves the coupling of the piperidine nitrogen with various electrophiles, such as alkyl halides or acid chlorides, to generate a library of analogues for biological screening. researchgate.netresearchgate.net

Furthermore, the trifluoromethyl group (-CF3) on the benzyl (B1604629) ring makes this portion of the molecule a valuable component in its own right. The -CF3 group is a bioisostere for other chemical groups and is known to enhance metabolic stability and modulate the lipophilicity of a molecule, properties that are highly desirable in drug candidates. mdpi.com The synthesis of densely substituted piperidines functionalized with the trifluoromethyl group has been a focus of research to generate compounds with specific pharmacological profiles. researchgate.net Methodologies for creating substituted piperidines are well-established, including the hydrogenation of corresponding pyridine (B92270) precursors, which serves as a common route to access the piperidine core structure for further functionalization. nih.gov

Table 1: Representative Synthetic Transformations of the Piperidine Scaffold This table is illustrative and based on common reactions for this class of compounds.

| Reaction Type | Reagents & Conditions | Resulting Moiety | Purpose |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K2CO3), Solvent (e.g., ACN) | N-Alkylpiperidine | Introduce alkyl chains to probe steric and electronic effects. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | N-Substituted Piperidine | Form complex N-benzyl or other N-alkyl groups. |

| Amide Coupling | R-COCl or R-COOH, Coupling Agent (e.g., HATU) | N-Acylpiperidine (Amide) | Introduce hydrogen bond acceptors and linkers. |

| Sulfonamide Formation | R-SO2Cl, Base (e.g., Et3N) | N-Sulfonylpiperidine | Create sulfonamide linkage, a common pharmacophore. researchgate.net |

Development of Chemical Probes and Pharmacological Tools

The this compound scaffold is an excellent starting point for the development of chemical probes and pharmacological tools to investigate biological systems. By modifying the core structure, researchers can design molecules that interact with specific biological targets, such as enzymes or receptors, with high affinity and selectivity. researchgate.net

Derivatives of benzylpiperidine have been synthesized and evaluated as potent inhibitors for a range of enzymes. For example, related structures have been explored as inhibitors of monoacylglycerol lipase (B570770) (MAGL), acetylcholinesterase (AChE), and histone deacetylases (HDACs). The development of such inhibitors provides invaluable tools for studying the roles of these enzymes in health and disease.

The introduction of a chiral center into the piperidine scaffold can be used to enhance biological activity and selectivity, allowing for the development of highly specific probes. researchgate.netcolab.ws Moreover, the unique properties of the trifluoromethyl group can be leveraged. Its strong electron-withdrawing nature can influence the pKa of the piperidine nitrogen, affecting its binding interactions, while its metabolic stability helps ensure that the probe remains intact in biological assays. mdpi.com The conformational restriction of such molecules by creating additional ring structures can also be a strategy to improve selectivity for specific receptor subtypes, as demonstrated in the development of cannabinoid receptor (CB2R) agonists. acs.org

Radioligand Synthesis for Molecular Imaging Research (e.g., Positron Emission Tomography (PET))

Molecular imaging techniques like Positron Emission Tomography (PET) require specialized molecules called radioligands, which are designed to bind to a specific target in the body and can be detected by a PET scanner. The this compound scaffold is a promising candidate for developing such radioligands, particularly for imaging targets within the central nervous system (CNS).

The synthesis of a PET radioligand from this scaffold would involve incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule. radiologykey.com There are several established strategies to achieve this:

¹¹C-Methylation: A common method involves replacing a methyl group with a radioactive ¹¹C-methyl group. For the title compound, a precursor could be designed where the piperidine nitrogen is unsubstituted. This precursor could then be reacted with [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to install the radiolabel. This approach has been successfully used for various piperidine and piperazine-based radioligands. nih.gov

¹⁸F-Fluorination: The trifluoromethyl group itself is not typically radiolabeled directly in routine PET synthesis. Instead, an ¹⁸F atom can be introduced elsewhere on the molecule, often on the aromatic ring, by replacing a suitable leaving group (like a nitro or trimethylstannyl group) in a precursor molecule. radiologykey.com

Labeling a Derivative: An alternative is to first modify the parent compound with a functional group amenable to radiolabeling, such as attaching a fluoroethyl or fluoropropyl chain to the piperidine nitrogen, and then performing the radiofluorination step. nih.gov

The resulting radioligand could be used in preclinical and clinical research to visualize and quantify the density of its target, providing critical information about disease states and the effects of therapeutic drugs. researchgate.net

Table 2: Potential Radiosynthesis Strategies for PET Ligands Based on the Subject Scaffold This table outlines hypothetical but scientifically established methods for creating a PET radioligand from the parent structure.

| Radionuclide | Labeling Strategy | Precursor Requirement | Example Reaction |

|---|---|---|---|

| Carbon-11 (¹¹C) | N-alkylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | Des-methyl precursor (secondary amine) | Piperidine + [¹¹C]CH₃OTf → N-[¹¹C]Methyl-piperidine derivative |

| Fluorine-18 (¹⁸F) | Nucleophilic substitution on an aromatic ring | Precursor with a leaving group (e.g., -NO₂, -Br) on the benzyl ring | Nitro-benzyl precursor + K[¹⁸F]F/Kryptofix → [¹⁸F]Fluoro-benzyl derivative |

| Fluorine-18 (¹⁸F) | Labeling of a prosthetic group | Precursor with an attached alkyl tosylate | N-(2-tosyloxyethyl)-piperidine + K[¹⁸F]F → N-(2-[¹⁸F]fluoroethyl)-piperidine |

Methodologies for Modulating Physicochemical Parameters for Research Purposes

The ability to systematically modulate the physicochemical properties of a molecule is fundamental to drug discovery and chemical biology. For this compound, several methodologies can be employed to fine-tune key parameters like lipophilicity, solubility, permeability, and metabolic stability for research applications.

The trifluoromethyl (-CF3) group itself plays a major role. It significantly increases lipophilicity (as measured by logP or logD) compared to a methyl (-CH3) group, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins. mdpi.comresearchgate.net However, excessive lipophilicity can be detrimental. Researchers can modulate this property by:

Fluorination Pattern Modification: Systematically replacing the -CF3 group with -CHF2, -CH2F, or other fluorinated alkyl chains can fine-tune lipophilicity. researchgate.net Studies have shown that mono- and difluoromethylated analogues are generally less lipophilic than their trifluoromethylated counterparts. researchgate.net Interestingly, exchanging a terminal -CF3 group on a longer perfluoroalkyl chain for a -CH3 group has been shown to drastically reduce lipophilicity. acs.org

Introduction of Polar Groups: Adding polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) moieties, to either the piperidine or benzyl ring can increase aqueous solubility and provide new hydrogen bonding opportunities, which can be critical for target engagement. researchgate.net

These strategic modifications allow researchers to optimize a compound's "drug-like" properties, not for therapeutic use, but to create research tools with the ideal characteristics (e.g., cell permeability, metabolic stability) for a given experiment. acs.orgacs.org

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While general synthetic strategies for producing substituted piperidines are established, a key avenue for future research lies in developing more efficient, scalable, and sustainable methods specifically for 3-(3-Trifluoromethyl-benzyl)-piperidine and its derivatives. Current methods for creating similar structures often involve multi-step processes that may use hazardous reagents or require costly catalysts, posing challenges for large-scale industrial production. google.com

Future investigations should focus on:

Catalyst Optimization: Research into novel metal catalysts and chiral ligands could improve the efficiency and enantioselectivity of key reaction steps, such as asymmetric hydrogenation, which is often used to establish the stereochemistry of the piperidine (B6355638) ring. google.com

Flow Chemistry: The adoption of continuous flow systems could offer significant advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and potentially higher yields.

Greener Synthesis: Developing synthetic pathways that utilize less hazardous solvents, reduce the number of steps (e.g., through cascade reactions), and generate minimal waste would align with the principles of green chemistry. nih.gov An example of a relevant advanced approach is the Mizoroki–Heck cross-coupling reaction, which has been used for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a related intermediate. nih.gov

Alternative Starting Materials: Exploration of alternative and more accessible starting materials, such as various picoline or piperidine carboxylic acid derivatives, could provide more economical synthetic routes. beilstein-journals.orggoogle.com

Deeper Mechanistic Elucidation of Biological Target Interactions

The biological activity of benzylpiperidine derivatives is often attributed to their interaction with specific molecular targets, including enzymes, receptors, and transporters. clinmedkaz.org For instance, different substituted N-benzyl piperidines have shown varying affinities and selectivities for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net Future research must move beyond initial screening to deeply probe the molecular interactions of this compound.

Key areas for investigation include:

Binding Mode Analysis: Utilizing techniques such as X-ray crystallography and advanced NMR spectroscopy to determine the precise binding mode of the compound within the active site of its target proteins. nih.gov Computational docking studies can provide initial hypotheses, but these must be validated experimentally. nih.gov

Allosteric Modulation: Investigating whether the compound acts as an allosteric modulator, as has been observed with some N-benzyl piperidine analogues that interact with the serotonin transporter. researchgate.net Allosteric modulators can offer more nuanced pharmacological effects compared to traditional orthosteric ligands.

Kinetics and Thermodynamics: Characterizing the kinetics (on/off rates) and thermodynamics of the drug-target interaction to understand the duration of action and the driving forces behind binding affinity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues with systematic modifications to both the piperidine and the trifluoromethylbenzyl moieties to build a comprehensive SAR. This will clarify the role of the trifluoromethyl group's position and the piperidine's substitution pattern in target affinity and selectivity.

Exploration of Underexplored Biological Pathways and Targets

The piperidine scaffold is known for its promiscuity, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, as well as activity in the central nervous system (CNS). clinmedkaz.orgunisi.it The unique electronic properties conferred by the trifluoromethyl group might steer the activity of this compound toward novel or underexplored biological pathways.

Future research should aim to:

Broad Phenotypic Screening: Subjecting the compound to high-throughput phenotypic screening assays across various cell lines (e.g., cancer cell lines) and disease models to identify unexpected therapeutic opportunities. nih.gov

Target Deconvolution: For any promising "hits" from phenotypic screens, employing chemoproteomics and other target identification methods to uncover the specific molecular targets responsible for the observed biological effect.

Exploration of Novel Targets: Investigating the compound's activity against less-common targets for piperidine derivatives, such as farnesyltransferase inhibitors or enzymes within the endocannabinoid system like monoacylglycerol lipase (B570770) (MAGL). unisi.itbenthamscience.com The antiplasmodial activity of related benzylmenadiones also suggests potential applications in infectious diseases that could be explored. mdpi.com

CNS-related Pathways: Given that many piperidine derivatives modulate monoamine transporters and sigma receptors, further investigation into the neuropsychopharmacological profile of this specific compound is warranted, exploring its potential in models of neurodegenerative diseases or psychiatric disorders. clinmedkaz.orgnih.gov

Integration of Advanced Computational Methodologies for Predictive Modeling

In silico tools are indispensable in modern drug discovery for predicting compound properties, guiding synthetic efforts, and providing insights into biological mechanisms. clinmedkaz.org Integrating advanced computational methodologies will be crucial for accelerating the research and development of this compound.

Future efforts in this domain should include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate structural features of the compound and its analogues with their biological activities. benthamscience.com These models can predict the activity of new, unsynthesized derivatives, helping to prioritize synthetic targets.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound when bound to its biological target. nih.gov This can reveal crucial information about the stability of the interaction and the role of specific residues that static docking models might miss.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.gov Early prediction of poor pharmacokinetic profiles or potential toxicity can save significant time and resources.

Density Functional Theory (DFT) Calculations: Employing DFT to analyze the electronic structure, molecular electrostatic potential, and reactivity descriptors of the molecule. researchgate.netbiointerfaceresearch.com This provides a fundamental understanding of the molecule's intrinsic properties that govern its interactions with biological systems.

常见问题

Q. What are the standard synthetic routes for preparing 3-(3-Trifluoromethyl-benzyl)-piperidine, and what catalysts are typically employed?

The compound is commonly synthesized via Knoevenagel condensation , where benzaldehyde derivatives react with cyanoacetate esters in the presence of piperidine as a base catalyst . For example, substituted benzaldehydes (e.g., 3-trifluoromethylbenzaldehyde) undergo condensation with isopropyl cyanoacetate, followed by purification using column chromatography . Piperidine’s role in facilitating enolate formation is critical for high yields (~70–80%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are standard. For instance, -NMR peaks at δ 7.0–7.6 (aromatic protons) and δ 1.6–3.8 (piperidine and methylene protons) confirm the backbone . High-resolution MS (e.g., m/z 426.2 for the parent ion) validates molecular weight . Elemental analysis (C, H, N within ±0.3% of theoretical values) ensures purity .

Q. What safety precautions are essential when handling this compound in the lab?

The compound may pose acute toxicity (Oral Category 4) and eye irritation (Category 2A) . Use nitrile gloves , goggles , and fume hoods to avoid inhalation or dermal contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved for chiral drug discovery?

Chiral auxiliaries or asymmetric catalysis are key. For example, using (S)-phenylglycinol-derived lactams as intermediates enables stereocontrol during alkylation steps. Purification via preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers with >95% enantiomeric excess (ee) .

Q. What strategies resolve contradictions in copolymerization data when incorporating this compound into polymeric matrices?

Discrepancies in reactivity ratios (e.g., , ) during copolymerization with styrene may arise from steric effects of the trifluoromethyl group . Use low-temperature initiators (e.g., ABCN at 60°C) and kinetic modeling (Mayo-Lewis equation) to refine monomer feed ratios. -NMR monitoring of residual monomers can validate kinetic assumptions .

Q. How does the trifluoromethyl group influence the compound’s biological activity in neuroprotective studies?

The electron-withdrawing CF group enhances metabolic stability and blood-brain barrier penetration. In vitro assays (e.g., SH-SY5Y neuronal cells) show that derivatives of this scaffold inhibit 5-HT receptor subtypes (IC ~10–50 nM) and reduce amyloid-β aggregation by 40–60% at 10 μM, likely due to hydrophobic interactions .

Q. What analytical methods differentiate between piperidine ring conformers in solution?

Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 60°C) reveals chair-to-chair interconversion. For 3-substituted piperidines, coupling constants () >10 Hz indicate axial-equatorial proton arrangements, while -NMR chemical shifts near δ 45–50 ppm confirm chair stability .

Methodological Notes

- Synthesis Optimization : Replace traditional column chromatography with flash chromatography (hexane:EtOAc gradients) to reduce solvent use by 30% .

- Data Reproducibility : Validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Biological Assays : Pair in vitro 5-HT receptor binding assays with molecular docking (AutoDock Vina) to correlate activity with trifluoromethyl-phenyl interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。